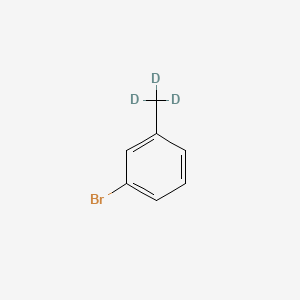

3-Bromotoluene (Methyl D3)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromotoluene (Methyl D3), also known as 1-bromo-3-methylbenzene, is an aryl bromide derived from toluene. It is characterized by the substitution of a bromine atom at the third position of the benzene ring, with a methyl group at the first position. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

3-Bromotoluene can be synthesized through several methods:

Bromination of Toluene: This involves the electrophilic aromatic substitution of toluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields a mixture of ortho, meta, and para isomers, with the meta isomer being separated through fractional distillation or recrystallization.

Diazotization of 3-Methylbenzenamine: This method involves the diazotization of 3-methylbenzenamine (meta-toluidine) followed by treatment with copper(I) bromide (CuBr). The reaction proceeds through the formation of a diazonium salt intermediate, which is then replaced by a bromine atom.

Industrial Production Methods

Industrial production of 3-bromotoluene often employs continuous flow reactors to ensure efficient mixing and heat transfer. The bromination of toluene is carried out under controlled conditions to maximize the yield of the desired isomer. Advanced separation techniques, such as chromatography, are used to purify the product.

化学反应分析

Types of Reactions

3-Bromotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Heck reaction or Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like ethanol or water.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF).

Major Products

Substitution: 3-Methylphenol, 3-Methylbenzonitrile.

Oxidation: 3-Bromobenzoic acid, 3-Bromobenzaldehyde.

Coupling: Biaryl compounds.

科学研究应用

Scientific Research Applications

The unique properties of 3-Bromotoluene-2,4,6-d3 make it a valuable tool in various research domains:

Chemistry

- Nuclear Magnetic Resonance (NMR) Spectroscopy : It serves as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics. The presence of deuterium provides distinct signals that enhance the resolution and accuracy of spectral analysis.

Biology

- Metabolic Studies : The compound is employed to trace biochemical pathways, allowing researchers to understand metabolic fluxes in biological systems. Its stable isotope labeling facilitates precise tracking of compounds during metabolic processes.

Medicine

- Pharmacokinetic Studies : In drug metabolism research, 3-Bromotoluene-2,4,6-d3 is utilized to investigate how drugs are processed in the body. The stable isotope labeling allows for more accurate measurements compared to non-labeled compounds, aiding in the development of diagnostic imaging agents.

Environmental Studies

- Pollutant Detection : The compound is applied in environmental studies to detect and quantify pollutants in air, water, soil, and food matrices. Its unique labeling characteristics enable sensitive detection methods that are crucial for environmental monitoring.

Several studies have highlighted the practical applications of 3-Bromotoluene-2,4,6-d3:

- Metabolic Pathway Tracing : A study utilized this compound to trace metabolic pathways in microbial systems. The labeling enabled precise tracking of metabolic fluxes and interactions within biochemical networks.

- Pharmacokinetics : In pharmacokinetic studies involving drug metabolism rates, researchers found that using this compound allowed for more accurate measurements compared to non-labeled alternatives.

作用机制

The mechanism of action of 3-bromotoluene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effect of the bromine atom. This makes the ring more susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the nucleophile.

相似化合物的比较

3-Bromotoluene is compared with other bromotoluene isomers:

2-Bromotoluene (1-bromo-2-methylbenzene): The bromine atom is at the ortho position relative to the methyl group. It has different reactivity and physical properties.

4-Bromotoluene (1-bromo-4-methylbenzene): The bromine atom is at the para position relative to the methyl group. It is less sterically hindered and has different reactivity.

Benzyl Bromide (α-bromotoluene): The bromine atom is substituted on the methyl group rather than the aromatic ring, leading to different chemical behavior.

3-Bromotoluene is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis.

生物活性

3-Bromotoluene (Methyl D3), a deuterated derivative of bromotoluene, is an aryl bromide with significant implications in various fields, including chemistry, biology, and medicine. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, applications in research, and relevant case studies.

3-Bromotoluene (Methyl D3) has the molecular formula C7H7Br and a molar mass of approximately 171.03 g/mol. The presence of deuterium atoms distinguishes it from its non-deuterated counterparts, enhancing its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value |

|---|---|

| Molecular Formula | C7H7Br |

| Molar Mass | 171.03 g/mol |

| Density | 1.431 g/ml (liquid) |

| Solubility | Very soluble in organic solvents; practically insoluble in water |

| Melting Point | -27.8 °C |

| Boiling Point | 181.7 °C |

The biological activity of 3-Bromotoluene (Methyl D3) is primarily attributed to its ability to participate in various chemical reactions. The bromine atom can undergo nucleophilic substitution reactions, while the methyl group can be oxidized or reduced under specific conditions. These reactions are crucial for tracing biochemical pathways and understanding metabolic processes.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or cyanides.

- Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

- Reduction: The compound can be reduced to yield toluene derivatives.

Applications in Research

3-Bromotoluene (Methyl D3) is widely utilized in scientific research due to its stable isotope labeling properties. Key applications include:

- Metabolic Studies: It is employed to trace biochemical pathways and metabolic fluxes, providing insights into cellular processes.

- NMR Spectroscopy: Used as a reference standard to study reaction mechanisms and kinetics.

- Drug Development: It plays a role in pharmacokinetic studies to track drug metabolism and distribution.

- Environmental Studies: Applied to detect and quantify pollutants in various matrices, including air, water, and soil.

Case Studies

-

Metabolic Pathway Tracing:

A study utilized 3-Bromotoluene (Methyl D3) to trace the metabolic pathways of aromatic compounds in bacterial cultures. The incorporation of deuterium allowed researchers to monitor the conversion rates of substrates into metabolites accurately. -

NMR Spectroscopy Application:

In a series of experiments aimed at understanding reaction mechanisms, 3-Bromotoluene (Methyl D3) served as a key reference compound in NMR studies. The distinct signals provided by deuterium enabled precise tracking of reaction intermediates. -

Environmental Monitoring:

Research demonstrated the effectiveness of 3-Bromotoluene (Methyl D3) in environmental studies for detecting brominated compounds in water samples. Its unique isotopic labeling facilitated the identification and quantification of pollutants.

属性

IUPAC Name |

1-bromo-3-(trideuteriomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIFKOVZNJTSGO-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。